MMV-048 (CAS: 1314883-11-8), also known as MMV390048, is a highly selective 2-aminopyridine-based inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K) and the first compound of its class to enter clinical development [1]. For procurement professionals and assay developers, this compound serves as the definitive reference material for PI4K-targeted antimalarial screening and multi-stage efficacy modeling. It features a well-characterized pharmacokinetic profile, including a long elimination half-life (approximately 90 hours in humans) and potent activity across blood, liver, and sexual parasite stages, making it an essential baseline for single-exposure radical cure and prophylaxis (SERCaP) research [REFS-1, REFS-2].
Generic substitution of MMV-048 with standard antimalarial benchmarks like chloroquine or artemisinin fails because these legacy compounds lack the specific PI4K-mediated mechanism of action required for transmission-blocking and multi-stage assays [1]. Furthermore, substituting MMV-048 with broad-spectrum host kinase inhibitors introduces severe off-target toxicity in in vivo models; MMV-048 is highly selective for Plasmodium PI4K and avoids binding to human kinases (with the exception of PIP4K2C), ensuring that observed phenotypic effects are strictly parasite-specific [1]. For laboratories developing next-generation aminopyrazines or evaluating resistance profiles, using the exact MMV-048 structure is mandatory to maintain a reproducible, clinically validated baseline.
In standardized intraerythrocytic assays, MMV-048 demonstrates an IC50 of 28 nM against the drug-sensitive P. falciparum NF54 strain, with a maximum-to-minimum IC50 ratio of only 1.5-fold across a panel of multidrug-resistant clinical isolates [1]. In contrast, legacy comparators like chloroquine exhibit massive IC50 shifts (often >10-fold) when tested against resistant strains like K1 [2].
| Evidence Dimension | In vitro antiplasmodial IC50 and resistance ratio |
| Target Compound Data | IC50 = 28 nM (NF54); 1.5-fold max/min ratio across resistant isolates |
| Comparator Or Baseline | Chloroquine (highly variable IC50 with >10-fold shifts in resistant strains) |
| Quantified Difference | Stable sub-50 nM potency with near-zero cross-resistance for MMV-048 |
| Conditions | P. falciparum NF54 and multidrug-resistant clinical isolates |
Procuring MMV-048 ensures a stable, resistance-independent positive control for high-throughput antimalarial screening.
MMV-048 actively inhibits the viability of late-stage (stages IV and V) erythrocytic gametocytes with an IC50 of 285 nM, as measured by parasite lactate dehydrogenase (pLDH) activity [1]. Standard blood-stage therapies such as chloroquine generally lack this late-stage gametocytocidal activity, failing to block host-to-vector transmission [1].
| Evidence Dimension | Late-stage (IV/V) gametocyte viability (IC50) |
| Target Compound Data | IC50 = 285 nM |
| Comparator Or Baseline | Standard blood-stage antimalarials (inactive against late-stage gametocytes) |
| Quantified Difference | Quantitative late-stage clearance vs. baseline inactivity |
| Conditions | In vitro pLDH activity assay on stage IV/V gametocytes |
Researchers must select MMV-048 over standard antimalarials to validate transmission-blocking and dual gamete formation assays.
In humanized SCID mouse models infected with P. falciparum 3D7, MMV-048 achieved an ED90 of 0.57 mg/kg after four consecutive daily oral doses[1]. Its in vivo parasite clearance rate is intermediate, closely matching the reference drug mefloquine, but significantly slower than the fast-acting, short-half-life artesunate [1].
| Evidence Dimension | In vivo ED90 and clearance rate |
| Target Compound Data | ED90 = 0.57 mg/kg; intermediate clearance rate |
| Comparator Or Baseline | Mefloquine (comparable clearance) and Artesunate (faster clearance, shorter half-life) |
| Quantified Difference | Matched intermediate clearance suitable for long-duration modeling |
| Conditions | Humanized SCID mouse model (P. falciparum 3D7), once-daily oral dosing for 4 days |
This validates MMV-048 as the optimal procurement choice for calibrating intermediate-acting, long-half-life in vivo pharmacokinetic models.
As the first-generation clinical candidate, MMV-048 is the mandatory comparator for developing next-generation PI4K inhibitors like the 2-aminopyrazine UCT943. While UCT943 improves upon MMV-048 with an IC50 of 5.4 nM (vs 28 nM for MMV-048) and enhanced aqueous solubility, MMV-048 remains the established baseline required to quantify these physicochemical and potency improvements in lead optimization workflows [1].
| Evidence Dimension | Baseline antiplasmodial potency (IC50) and structural reference |
| Target Compound Data | IC50 = 28 nM (NF54) |
| Comparator Or Baseline | UCT943 (IC50 = 5.4 nM) |
| Quantified Difference | 5-fold potency shift used to validate next-generation scaffold improvements |
| Conditions | In vitro P. falciparum NF54 proliferation assay |
Medicinal chemistry teams must procure MMV-048 to serve as the definitive baseline when quantifying the processability and potency gains of novel analogs.
MMV-048 is used as the standard reference compound to validate assay sensitivity and resistance-independence when screening novel small-molecule libraries against Plasmodium blood stages, ensuring that new hits are benchmarked against a clinically validated 28 nM IC50 baseline [1].
Due to its quantified IC50 of 285 nM against late-stage gametocytes, MMV-048 is procured to establish baseline inhibition metrics in dual gamete formation and pLDH viability assays, outperforming standard blood-stage comparators [1].
MMV-048 is utilized in humanized SCID mouse and non-human primate models to benchmark the ED90 (0.57 mg/kg) and intermediate clearance rates of experimental single-exposure radical cure and prophylaxis (SERCaP) candidates [1].
Medicinal chemists use MMV-048 to quantify improvements in aqueous solubility, metabolic stability, and multi-stage potency when developing next-generation aminopyrazine or aminopyridine derivatives, such as UCT943 [2].